Cyclopentene oxide

描述

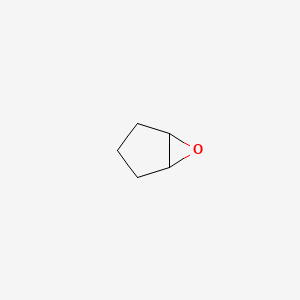

Cyclopentene oxide, also known as 1,2-epoxycyclopentane, is an organic compound with the molecular formula C5H8O. It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial processes. The compound is characterized by its epoxy group, which makes it highly reactive and useful in the synthesis of other chemicals.

准备方法

Synthetic Routes and Reaction Conditions: Cyclopentene oxide is typically synthesized through the epoxidation of cyclopentene. This process involves the reaction of cyclopentene with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. One common method uses a titanium silicate catalyst (TS-1) in a solvent like methanol. The reaction is carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar epoxidation methods but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts such as titanium silicalite or molybdenum-based catalysts are often used to enhance the reaction rate and selectivity .

化学反应分析

Types of Reactions: Cyclopentene oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glutaraldehyde using hydrogen peroxide and a tungsten-based catalyst.

Reduction: The compound can be reduced to cyclopentanol using reducing agents like lithium aluminum hydride.

Substitution: this compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tungsten-based catalysts, and aqueous conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aromatic amines with bismuth trichloride as a catalyst.

Major Products:

Oxidation: Glutaraldehyde.

Reduction: Cyclopentanol.

Substitution: Beta-amino alcohols.

科学研究应用

Organic Synthesis

Cyclopentene oxide serves as a versatile intermediate in the synthesis of various organic compounds, particularly beta-amino alcohols. The reaction between this compound and aromatic amines in the presence of bismuth trichloride as a catalyst leads to the formation of these valuable compounds. This method is notable for its efficiency and selectivity, making it a preferred approach in organic chemistry .

Reactions Involving this compound

- Formation of Beta-Amino Alcohols : This reaction highlights the nucleophilic ring-opening mechanism of the epoxide, which is facilitated by the aromatic amine.

Catalytic Applications

Recent studies have explored the use of this compound in catalytic processes, particularly in carbon dioxide incorporation reactions. The selective carboxylation of this compound has been investigated to produce cyclic carbonates. This process utilizes zinc bromide as a co-catalyst, demonstrating significant conversion rates and selectivity toward carbonate products .

Key Findings from Case Studies

| Study | Reaction Conditions | Conversion Rate | Selectivity |

|---|---|---|---|

| 90 °C with ZnBr₂ | 51% | 85% | |

| 125 °C | 80% | 83% | |

| Extended Time (16h) | 98% | Variable |

These findings indicate that this compound can effectively participate in reactions that enhance the utilization of carbon dioxide, aligning with green chemistry principles.

Material Science

This compound has applications beyond organic synthesis; it is also utilized in the development of polymeric materials. The polymerization of this compound can yield materials with unique properties due to its cyclic structure. These materials are being explored for use in coatings and adhesives, where their mechanical properties can be advantageous .

Environmental Considerations

The epoxidation of cyclopentene to produce this compound has been studied using environmentally friendly methods, such as employing hydrogen peroxide with sodium bicarbonate and manganese sulfate as catalysts. This approach not only provides a sustainable pathway for synthesis but also minimizes hazardous waste production .

作用机制

The mechanism of action of cyclopentene oxide involves its highly reactive epoxy group. This group can undergo ring-opening reactions with various nucleophiles, leading to the formation of different products. The epoxy group can also participate in oxidation and reduction reactions, making this compound a versatile intermediate in organic synthesis .

相似化合物的比较

- Cyclohexene oxide

- Cyclooctene oxide

- Styrene oxide

Cyclopentene oxide’s unique properties and reactivity make it a valuable compound in both research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of various chemicals highlight its importance in the field of chemistry.

属性

CAS 编号 |

285-67-6 |

|---|---|

分子式 |

C5H8O |

分子量 |

84.12 g/mol |

IUPAC 名称 |

(1S,5R)-6-oxabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2/t4-,5+ |

InChI 键 |

GJEZBVHHZQAEDB-SYDPRGILSA-N |

SMILES |

C1CC2C(C1)O2 |

手性 SMILES |

C1C[C@@H]2[C@H](C1)O2 |

规范 SMILES |

C1CC2C(C1)O2 |

Key on ui other cas no. |

285-67-6 |

Pictograms |

Flammable; Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclopentene oxide?

A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several techniques have been employed to study this compound, including:

- Fourier Transform Microwave (FTMW) Spectroscopy: Used to determine rotational constants and structural information, including the conformation of this compound and its van der Waals complexes with argon. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and stereochemistry of this compound and its derivatives. [, , ]

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying vibrational modes, including those associated with ring inversion. []

Q3: How is this compound utilized in polymer synthesis?

A3: this compound is a valuable monomer for synthesizing poly(cyclopentene carbonate) (PCPC) through copolymerization with carbon dioxide (CO2). [, , ] This process offers a potential route to sustainable and recyclable polymers.

Q4: What types of catalysts are effective for the copolymerization of this compound and CO2?

A4: Various catalysts have been explored for this copolymerization, including:

- Bifunctional (salen)Cr(III) and (salen)Co(III) catalysts: These catalysts show high selectivity for PCPC formation, allowing for controlled synthesis of narrowly distributed polymers. []

- Dinuclear zinc-AzePhenol catalysts: These catalysts have demonstrated exceptional performance, yielding PCPC with high enantioselectivity (>99%) under mild conditions. []

- Organoboron catalysts: These metal-free catalysts exhibit high efficiency for both PCPC synthesis and depolymerization, offering a greener alternative. []

Q5: How does the depolymerization of PCPC occur?

A5: PCPC demonstrates unique depolymerization behavior compared to other polycarbonates. Treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of this compound and cis-cyclopentene carbonate. [] Computational studies suggest that the free energy barrier for epoxide formation is lower than that of cyclic carbonate formation, explaining the preferential depolymerization to this compound. []

Q6: Are there other notable reactions involving this compound?

A6: Yes, this compound participates in several other important reactions:

- Ring-Opening Reactions: this compound undergoes ring-opening reactions with various nucleophiles, such as amines and halides, often in the presence of catalysts. These reactions provide access to valuable chiral building blocks for organic synthesis. [, , , , ]

- Rearrangement Reactions: Under appropriate conditions, this compound can undergo rearrangements, such as the base-induced isomerization to cyclopentenol. [, ] These rearrangements can be influenced by factors like ring strain and the nature of the base used.

Q7: How has computational chemistry contributed to understanding this compound reactivity?

A7: Computational methods, like density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics of this compound transformations. [, ] These calculations provide valuable insights into factors governing regioselectivity and enantioselectivity in reactions like copolymerization and ring-opening.

Q8: How do structural modifications of catalysts affect the enantioselectivity of this compound ring-opening?

A8: Studies have shown that structural features of catalysts significantly impact enantioselectivity:

- Ligand Design: Modifying the ligand structure in (salen)CrCl catalysts influences the steric and electronic environment around the metal center, directly affecting enantioselectivity during epoxide ring-opening. [, ]

- Dendritic Effects: Immobilizing (salen)CrIII complexes on hyperbranched polyglycerol supports leads to a positive dendritic effect, enhancing both reaction rate and enantioselectivity. []

Q9: What are the environmental considerations regarding this compound and its polymers?

A9: The chemical recyclability of PCPC to this compound and CO2 presents a promising avenue for minimizing plastic waste and promoting a circular economy. [, ] Further research into efficient depolymerization methods and life cycle assessments will be crucial for evaluating the environmental impact of this compound-based materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。